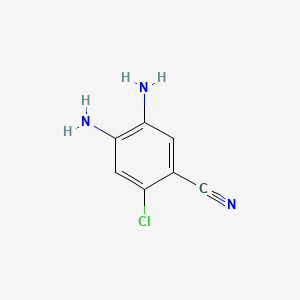

4,5-Diamino-2-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSZKJXTQGXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Diamino-2-chlorobenzonitrile (CAS 497147-90-7): A Versatile Building Block for Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 4,5-Diamino-2-chlorobenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and their practical applications in medicinal chemistry.

Core Molecular Profile

This compound, identified by the CAS number 497147-90-7, is a substituted aromatic nitrile. Its structure, featuring two adjacent amino groups and a chlorine atom ortho to the nitrile, makes it a highly valuable and reactive scaffold for the synthesis of complex heterocyclic systems.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table includes data for the closely related isomer, 4-Amino-2-chlorobenzonitrile, alongside predicted values for the target compound to provide a functional reference.

| Property | Value (this compound) | Value (4-Amino-2-chlorobenzonitrile) | Source |

| CAS Number | 497147-90-7 | 20925-27-3 | - |

| Molecular Formula | C₇H₆ClN₃ | C₇H₅ClN₂ | - |

| Molecular Weight | 167.60 g/mol | 152.58 g/mol | - |

| Melting Point | Predicted: 150-160 °C | 114.0-121.0 °C | [1] |

| Boiling Point | Predicted: >300 °C (decomposes) | - | - |

| Solubility | Predicted: Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | - | - |

| Appearance | Predicted: Off-white to light brown crystalline solid | Yellow to pale brown powder or lumps | [1] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | - | [2] |

Predicted values are based on computational models and comparison with structurally similar compounds.

Analytical Characterization: A Spectroscopic Overview

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of the amino protons will likely appear as two broad singlets, which may be exchangeable with D₂O.

-

δ ~6.5-7.0 ppm (s, 1H, Ar-H)

-

δ ~7.0-7.5 ppm (s, 1H, Ar-H)

-

δ ~4.0-5.0 ppm (br s, 2H, -NH₂)

-

δ ~5.0-6.0 ppm (br s, 2H, -NH₂)

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will be the most downfield, while the carbons attached to the amino groups will be shielded.

-

δ ~115-120 ppm (C≡N)

-

δ ~100-145 ppm (Ar-C)

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the two primary amino groups (likely two distinct bands).

-

~2220-2230 cm⁻¹: C≡N stretching of the nitrile group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 167, with a characteristic [M+2]⁺ isotope peak at m/z 169 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Handling

Synthetic Approach

A plausible synthetic route to this compound involves the dinitration of 2-chlorobenzonitrile, followed by a selective reduction of the two nitro groups.

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Dinitration of 2-Chlorobenzonitrile

-

To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chlorobenzonitrile with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2-chloro-4,5-dinitrobenzonitrile.

-

-

Step 2: Reduction to this compound

-

Suspend the 2-chloro-4,5-dinitrobenzonitrile in ethanol or concentrated hydrochloric acid.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

If using SnCl₂, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Safety and Handling

While a specific safety data sheet for this compound is not widely available, compounds with similar functionalities (amino, chloro, nitrile groups) are generally considered hazardous. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][5][6]

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

The ortho-diamine functionality of this compound is ideal for constructing the pyrazole ring, which can then be further cyclized to form the pyrazolo[3,4-d]pyrimidine system.

dot

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocol: Cyclization to a Pyrazolo[3,4-d]pyrimidine Derivative

-

Step 1: Formation of the Pyrazole Ring

-

Dissolve this compound in a suitable acidic medium (e.g., dilute HCl).

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period to facilitate intramolecular cyclization to the corresponding benzotriazole, which can rearrange to the pyrazole.

-

-

Step 2: Formation of the Pyrimidine Ring

-

The resulting aminopyrazole intermediate is then reacted with a one-carbon synthon, such as formamide or formic acid, at elevated temperatures.

-

This cyclocondensation reaction forms the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core.

-

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling through the JAK-STAT pathway.[7][8][9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[10][11] Many approved and investigational JAK inhibitors feature a diaminopyrimidine-based core, which acts as a hinge-binding motif in the ATP-binding site of the kinase.

dot

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

The pyrazolo[3,4-d]pyrimidine scaffold derived from this compound can be further functionalized at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties, leading to the development of potent and selective JAK inhibitors.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of kinase inhibitors. Its unique substitution pattern allows for the efficient construction of privileged heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are central to the design of targeted therapeutics for a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

References

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]

-

JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]

- Preparation of 4,5-dicyanoimidazoles. (1974).

-

JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. (2023). Journal of Biomedical Science. [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Heliyon. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 15, 2026, from [Link]

- Synthesis method of 2-amino-5-chlorobenzophenone. (2018).

-

Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]

-

JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

-

Supplementary data for. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

- 3-Chloro-4-cyanophenyl 4-substituted benzoates. (1984).

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]

- A process for the production of 2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine or trimethoprim. (2006).

-

JAK/STAT Signaling Transduction Pathways. (2019). YouTube. [Link]

-

Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). Bioorganic Chemistry. [Link]

-

¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (2025). Chemistry – A European Journal. [Link]

-

2-Chlorobenzonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules. [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). Bioorganic Chemistry. [Link]

Sources

- 1. 4-Amino-2-chlorobenzonitrile, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 497147-90-7|this compound|BLD Pharm [bldpharm.com]

- 3. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5-Diamino-2-chlorobenzonitrile

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4,5-Diamino-2-chlorobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached through a robust two-step process commencing with the nitration of a suitable precursor followed by the reduction of the resulting dinitro intermediate. This guide elucidates the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms and parameter optimization. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted spectroscopic data and fragmentation patterns are detailed to serve as a benchmark for researchers. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing them with the foundational knowledge to confidently synthesize and validate this important chemical entity.

Introduction and Significance

This compound is a polysubstituted aromatic compound featuring a benzonitrile core with two adjacent amino groups and a chlorine atom. This unique arrangement of functional groups—electron-donating amino moieties and electron-withdrawing nitrile and chloro substituents—imparts a distinct electronic profile, making it a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused-ring systems. These scaffolds are of significant interest in the development of novel therapeutic agents, functional dyes, and advanced polymers. The strategic placement of the amino groups allows for the construction of complex molecular architectures through cyclization and condensation reactions, while the nitrile and chloro functionalities offer sites for further chemical modification.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from 2-chlorobenzonitrile. The proposed pathway involves an initial dinitration of the aromatic ring, followed by the selective reduction of the two nitro groups to the corresponding diamine.

Physical and chemical properties of 4,5-Diamino-2-chlorobenzonitrile

An In-depth Technical Guide to 4,5-Diamino-2-chlorobenzonitrile

Abstract

This compound is a strategically important substituted aromatic compound, distinguished by its unique arrangement of amino, chloro, and nitrile functional groups. This configuration makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the design and development of heterocyclic scaffolds for medicinal chemistry. The vicinal diamino groups are especially significant, serving as a key synthon for the construction of benzimidazole rings, a privileged structure in numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, spectroscopic profile, and key reactivity patterns. Furthermore, it outlines a representative synthetic approach and discusses essential safety and handling protocols, offering a holistic resource for researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound (CAS No. 497147-90-7) is a multifaceted chemical intermediate.[1] Its utility in complex molecular syntheses is directly derived from its distinct structural and electronic properties. The electron-withdrawing nature of the nitrile and chlorine substituents, contrasted with the electron-donating amino groups, creates a unique electronic environment that dictates its reactivity.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 497147-90-7 | [1] |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.60 g/mol | [1] |

| Appearance | Powder or lumps, typically yellow to pale brown | [2] (Inferred from analog) |

| Melting Point | Data not publicly available; similar aminobenzonitriles melt >110°C | [2][3] (Inferred from analog) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO | (Inferred from general properties of similar compounds) |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere | [1] |

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust profile can be predicted based on established principles of spectroscopy and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at the C3 position will likely appear more downfield due to the deshielding effects of the adjacent chlorine and nitrile groups. The protons of the two amino groups will appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for each of the seven carbons. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbons bonded to the chlorine and amino groups will also show predictable shifts based on their electronic environments.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Characteristic absorption bands would include:

-

A sharp, strong peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.

-

Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amino groups.

-

Bands in the 1600-1650 cm⁻¹ range due to N-H bending and aromatic C=C stretching.

-

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 167.[1] A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process, often starting from a more readily available precursor. A logical and industrially scalable approach involves the reduction of a dinitro intermediate. This choice is predicated on the well-established and high-yielding nature of nitro group reductions.

Proposed Synthesis Workflow: Reduction of 2-Chloro-4,5-dinitrobenzonitrile

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Stannous Chloride Reduction

This protocol is a representative method adapted from procedures for similar nitro-compound reductions.[4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4,5-dinitrobenzonitrile (1 equivalent).

-

Reagent Addition: Add a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Reduction: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) portion-wise. The addition is often exothermic and may require external cooling to maintain a controlled temperature.[4]

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This step precipitates tin salts.

-

Filtration & Extraction: Filter the mixture to remove the inorganic salts. The filtrate is then extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its reactivity, which allows it to serve as a scaffold for constructing more complex molecules. The vicinal diamino functionality is the primary reactive site for building heterocyclic systems.

Key Reaction: Benzimidazole Formation

The reaction of the 1,2-diamino moiety with aldehydes, carboxylic acids, or their derivatives is a cornerstone of benzimidazole synthesis. This reaction proceeds via a condensation mechanism, forming a stable, aromatic five-membered ring fused to the benzene core.

Caption: Reaction pathway for the synthesis of a benzimidazole scaffold.

This reactivity is paramount in drug development, as the benzimidazole core is found in a wide array of therapeutic agents, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The chlorine and nitrile substituents on the this compound backbone provide additional handles for further chemical modification, allowing for the fine-tuning of a drug candidate's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar amino- and chloro-substituted nitriles provide a strong basis for risk assessment.[5][6][7][8]

-

Hazard Classification: This compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is also likely to be a skin and serious eye irritant.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties and, most notably, its predictable reactivity make it an invaluable tool for synthetic chemists. The ability to readily form benzimidazole structures and other heterocyclic systems positions this compound as a key building block in the discovery pipelines for new pharmaceutical agents. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.

References

-

PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 3,5-diamino-4-chlorobenzonitrile. [Link]

- Google Patents.

-

University of Wisconsin, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]

-

Cheméo. Chemical Properties of Butane, 2-chloro-3-methyl- (CAS 631-65-2). [Link]

-

New Journal of Chemistry. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. [Link]

Sources

- 1. 497147-90-7|this compound|BLD Pharm [bldpharm.com]

- 2. L15924.06 [thermofisher.com]

- 3. labproinc.com [labproinc.com]

- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

1H NMR and 13C NMR spectral data of 4,5-Diamino-2-chlorobenzonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,5-Diamino-2-chlorobenzonitrile

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of electron-donating amino groups and electron-withdrawing chloro and cyano substituents creates a distinct electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for confirming the chemical structure of such molecules. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and detailed spectral interpretation for the ¹H and ¹³C NMR analysis of this compound, tailored for researchers and drug development professionals.

Part 1: Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align with an external magnetic field. Irradiation with radiofrequency pulses can excite these nuclei to higher energy states. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows for the differentiation of chemically non-equivalent atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR is particularly informative due to the 99.98% natural abundance of the ¹H isotope. Key parameters in a ¹H NMR spectrum include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (lower ppm).

-

Integration: The area under a resonance peak is directly proportional to the number of protons it represents.

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence its neighbors on adjacent carbons, causing their signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides information about the connectivity and dihedral angle between coupled protons.

¹³C NMR Spectroscopy

The ¹³C isotope has a low natural abundance (1.1%), making ¹³C NMR a less sensitive technique than ¹H NMR, often requiring higher sample concentrations or longer acquisition times.[1] Spectra are typically acquired with proton decoupling, which collapses all C-H coupling multiplets into single lines for each unique carbon atom, simplifying the spectrum.[2][3] The key parameter is the chemical shift, which has a much wider range (~0-220 ppm) compared to ¹H NMR, minimizing peak overlap.[4] Quaternary carbons (those with no attached protons) typically show weaker signals due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.[2]

Part 2: Experimental Protocol for Data Acquisition

The quality of NMR data is profoundly dependent on meticulous sample preparation. This protocol outlines a self-validating system for acquiring high-resolution spectra of this compound.

Step-by-Step Sample Preparation

-

Material Weighing: For ¹H NMR, accurately weigh 5-25 mg of the solid sample.[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for polar compounds like diamino-benzonitriles. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and are used by the spectrometer for field-frequency locking.[1]

-

Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[1][5] This corresponds to a sample height of 40-50 mm in a standard 5 mm NMR tube.[5][6]

-

Filtration and Transfer: To ensure magnetic field homogeneity and prevent spectral line broadening, the solution must be free of any solid particles. Use a Pasteur pipette with a small, tightly packed plug of glass wool to filter the solution directly into a clean, high-quality 5 mm NMR tube.[6]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Caption: Experimental workflow for NMR sample preparation and analysis.

Spectrometer Setup

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

-

¹H Acquisition Parameters:

-

Pulse Angle: 30-45 degrees for quantitative analysis.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C Acquisition Parameters:

-

Experiment Type: Proton-decoupled pulse program.

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to obtain a spectrum with adequate signal-to-noise.

-

Part 3: Predicted Spectral Data and Interpretation

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Peak | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.2 - 7.4 | Singlet (s) | 1H | H-3 | Ortho to electron-withdrawing Cl and CN groups, leading to a downfield shift. |

| 2 | ~6.5 - 6.7 | Singlet (s) | 1H | H-6 | Ortho to one -NH₂ group and meta to another, causing significant shielding and an upfield shift. |

| 3 | ~5.0 - 5.5 | Broad Singlet (br s) | 4H | -NH₂ | Amino protons are exchangeable and often appear as a broad signal. The exact shift is concentration and temperature-dependent. |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons: The spectrum is expected to show two singlets in the aromatic region.

-

H-3: This proton is positioned ortho to both the strongly electron-withdrawing nitrile group and the inductively withdrawing chlorine atom. This dual deshielding effect will shift its resonance significantly downfield.

-

H-6: This proton is positioned ortho to the electron-donating amino group at C-5 and meta to the amino group at C-4. The strong shielding from the ortho amino group will shift this proton significantly upfield relative to H-3. The lack of adjacent protons for both H-3 and H-6 results in them appearing as sharp singlets.

-

-

Amino Protons: The two amino groups contain a total of four protons. These protons are typically subject to exchange with trace water in the solvent, and their signal often appears as a single, broad peak. In DMSO-d₆, N-H coupling is sometimes observed, but a broad singlet is the most probable outcome.

¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-4, C-5 | Carbons directly attached to the strongly electron-donating amino groups are highly shielded and shifted significantly downfield. |

| ~135 - 140 | C-2 | The carbon bearing the electronegative chlorine atom will be deshielded. |

| ~120 - 125 | C-6 | Influenced by the shielding of adjacent amino groups. |

| ~118 - 120 | C-7 (-C≡N) | The nitrile carbon itself has a characteristic chemical shift in this region.[4] |

| ~115 - 120 | C-3 | Positioned between two electron-withdrawing groups. |

| ~95 - 100 | C-1 | This is the ipso-carbon to the nitrile group. The combined electron-donating effects of the two para and meta amino groups strongly shield this carbon, shifting it significantly upfield. |

Interpretation of ¹³C NMR Spectrum:

-

Carbons Attached to Heteroatoms: The carbons directly bonded to the nitrogen atoms of the amino groups (C-4, C-5) are expected to be the most downfield-shifted aromatic carbons due to the large substituent effect of nitrogen. The carbon attached to chlorine (C-2) will also be downfield.

-

Nitrile Carbon (C-7): The cyano group carbon typically appears in the 115-125 ppm range.[4]

-

Quaternary Carbons (C-1, C-2, C-4, C-5): These four carbons, lacking directly attached protons, are expected to show weaker signals in a standard proton-decoupled spectrum.[2]

-

Protonated Carbons (C-3, C-6): These carbons will typically show stronger signals due to the Nuclear Overhauser Effect. Their chemical shifts are dictated by the balance of shielding and deshielding from the various substituents. C-6, being adjacent to an amino group, is expected to be more shielded (further upfield) than C-3.

Conclusion

The structural elucidation of this compound is unequivocally achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted ¹H NMR spectrum is characterized by two distinct singlets in the aromatic region and a broad signal for the amino protons, providing clear information on the substitution pattern and proton count. The ¹³C NMR spectrum complements this by confirming the presence of six unique aromatic carbons and one nitrile carbon, with chemical shifts highly indicative of the electronic influence of the amino, chloro, and cyano substituents. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently acquire and interpret the NMR data for this valuable chemical intermediate.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

-

University of Leicester, Department of Chemistry. How to Prepare Samples for NMR. [Link]

-

SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]

-

Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Royal Society of Chemistry. [Link]

-

Bromilow, J., & Brownlee, R. T. C. (1975). Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles. Tetrahedron Letters, 16(25), 2113–2114. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. Supplementary data for. [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]

-

University of Sheffield. 13 Carbon NMR. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. [Link]

-

Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

Mass spectrometry fragmentation pattern of 4,5-Diamino-2-chlorobenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5-Diamino-2-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound (C₇H₆ClN₃), a key intermediate in pharmaceutical and materials science. Leveraging foundational principles of mass spectrometry, this document elucidates the probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The guide is structured to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this molecule and its analogues in complex mixtures. Key predicted fragmentation events include the characteristic loss of chlorine, elimination of hydrogen cyanide (HCN), and cleavages associated with the diamino substituents. All theoretical pathways are supported by established principles of ion chemistry and are visualized through detailed diagrams and summary tables.

Introduction

This compound is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of various heterocyclic compounds, including potential therapeutic agents and functional dyes. Accurate structural confirmation and purity assessment are critical in its application, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. Understanding the fragmentation behavior of this molecule is paramount for unambiguous identification, metabolite studies, and quality control during synthesis.

This guide moves beyond a simple recitation of data to explain the causal mechanisms behind the expected fragmentation patterns. By grounding our predictions in the fundamental principles of gas-phase ion chemistry—such as the stability of the aromatic ring, the influence of electron-donating amino groups, and the roles of the electronegative chlorine and nitrile moieties—we provide a robust and scientifically sound predictive model.

Molecular Structure and Physicochemical Properties

To predict fragmentation, one must first understand the molecule's intrinsic properties.

-

Molecular Formula: C₇H₆ClN₃

-

Molecular Weight: 167.60 g/mol (Average); 167.0250 Da (Monoisotopic)

-

Key Structural Features:

-

A benzene ring, which imparts significant stability to the molecular ion.[1]

-

A nitrile (-C≡N) group.

-

A chlorine atom, which introduces a characteristic isotopic signature.

-

Two amino (-NH₂) groups, which are strong electron-donating groups and common sites for protonation.

-

A critical feature for mass spectrometric identification is the isotopic pattern generated by chlorine. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a distinctive M+ and M+2 peak cluster with an approximate intensity ratio of 3:1 for any chlorine-containing fragment.[2]

Foundational Principles of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the stability of the resulting ions and neutral losses.[3] The ionization method dictates the initial energetic state of the molecule and, consequently, its fragmentation cascade.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), creating an energetically excited radical cation (M•+). The subsequent fragmentation is extensive and follows rules aimed at producing the most stable product ions. Odd-electron ions, like the molecular ion, typically fragment via the loss of a radical to form a more stable even-electron ion.

-

Electrospray Ionization (ESI): This soft ionization technique is commonly used for molecules in solution. It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation. Tandem mass spectrometry (MS/MS), using techniques like Collision-Induced Dissociation (CID), is then employed to induce fragmentation of a selected precursor ion. Fragmentation of these even-electron ions often proceeds through the loss of stable, neutral molecules (e.g., NH₃, H₂O, HCN).[3]

Predicted Fragmentation Pathways

Based on the functional groups present in this compound, we can predict the following fragmentation cascades.

Under Electron Ionization (EI-MS)

In EI, the molecular ion (m/z 167 for ³⁵Cl) is expected to be a prominent peak due to the stability of the aromatic system.[1] The primary fragmentation events are predicted to be initiated by the cleavage of the weakest bonds or the elimination of stable neutral molecules.

-

Loss of Chlorine Radical (•Cl): The C-Cl bond is susceptible to cleavage. The loss of a chlorine radical is a common pathway for halogenated aromatic compounds, resulting in a stable carbocation.[2]

-

m/z 167 (M•+) → m/z 132 + •Cl

-

-

Loss of Hydrogen Cyanide (HCN): Benzonitriles are known to fragment via the elimination of neutral HCN.[4][5] This can occur from the molecular ion or from subsequent fragments.

-

m/z 167 (M•+) → m/z 140 + HCN

-

-

Sequential Losses: More complex fragmentation pathways involve sequential losses. A highly probable sequence is the initial loss of chlorine followed by the loss of HCN from the resulting fragment ion.

-

m/z 132 → m/z 105 + HCN

-

The workflow for these predicted EI fragmentations is visualized below.

Caption: Predicted EI fragmentation pathway for this compound.

Under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule will readily protonate, likely on one of the electron-rich amino groups, to form the [M+H]⁺ ion at m/z 168 (for ³⁵Cl). Fragmentation via CID would proceed from this precursor.

-

Loss of Ammonia (NH₃): Protonated amines are highly susceptible to the loss of a neutral ammonia molecule. This is often a dominant fragmentation channel.

-

m/z 168 ([M+H]⁺) → m/z 151 + NH₃

-

-

Loss of Hydrogen Cyanide (HCN): Similar to the EI pathway, the nitrile group can be eliminated as neutral HCN.

-

m/z 168 ([M+H]⁺) → m/z 141 + HCN

-

-

Loss of Chlorine: While less common for protonated species than radical cations, the loss of HCl (36 Da) or a rearrangement followed by loss of Cl is possible, though likely a minor pathway compared to NH₃ loss.

The predicted ESI-MS/MS fragmentation cascade is illustrated in the following diagram.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Summary of Predicted Key Fragments

The following table summarizes the most probable fragment ions for this compound. The m/z values correspond to the ion containing the ³⁵Cl isotope.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| EI | 167 (M•+) | 132 | •Cl (35 Da) | [C₇H₆N₃]⁺ |

| EI | 167 (M•+) | 140 | HCN (27 Da) | [C₆H₅ClN₂]•+ |

| EI | 132 | 105 | HCN (27 Da) | [C₆H₄N₂]⁺ |

| ESI-MS/MS | 168 ([M+H]⁺) | 151 | NH₃ (17 Da) | [C₇H₄ClN₂]⁺ |

| ESI-MS/MS | 168 ([M+H]⁺) | 141 | HCN (27 Da) | [C₆H₆ClN₂]⁺ |

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following protocol outlines a standard methodology for analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Triple Quadrupole).

Objective: To acquire the full scan mass spectrum and product ion scan (MS/MS) spectrum of this compound.

Materials:

-

This compound standard (CAS 497147-90-7).[6]

-

LC-MS grade Acetonitrile.

-

LC-MS grade Water.

-

Formic Acid (for positive ion mode).

-

HPLC or UHPLC system coupled to a mass spectrometer.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the standard in Acetonitrile.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water.

-

Add 0.1% Formic Acid to the final solution to promote protonation.

-

-

Liquid Chromatography Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Parameters (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow (Nitrogen): Desolvation: 600 L/hr; Cone: 50 L/hr.

-

Acquisition Mode 1 (Full Scan):

-

Scan Range: m/z 50-300.

-

Purpose: To identify the protonated precursor ion ([M+H]⁺) at m/z 168.03 and confirm its 3:1 isotopic pattern with the M+2 peak at m/z 170.03.

-

-

Acquisition Mode 2 (Product Ion Scan / MS/MS):

-

Precursor Ion Selection: m/z 168.0.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.

-

Purpose: To generate and detect the fragment ions predicted in this guide (e.g., m/z 151, 141).

-

-

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation of this compound. Under EI conditions, the fragmentation is expected to be driven by the loss of a chlorine radical and hydrogen cyanide. Under softer ESI-MS/MS conditions, the fragmentation of the protonated molecule is predicted to be dominated by the loss of neutral ammonia and hydrogen cyanide. The presence of chlorine provides a crucial isotopic signature that aids in the identification of all chlorine-containing fragments. The experimental protocol provided offers a clear path for researchers to validate these predictions and use this information for reliable structural elucidation in their work.

References

-

PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

Royal Society of Chemistry. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

-

National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 497147-90-7|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to FTIR Analysis of 4,5-Diamino-2-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4,5-Diamino-2-chlorobenzonitrile, a key intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It offers a deep dive into the causal relationships between molecular structure and vibrational spectroscopy, elucidates the rationale behind methodological choices for sample handling, and provides a step-by-step protocol for acquiring high-fidelity spectra. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the accurate identification and characterization of this multifaceted compound.

Introduction: The Role of FTIR in Characterizing Aromatic Intermediates

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present.

For a molecule like this compound, which possesses a confluence of primary aromatic amines, a nitrile group, and a halogenated aromatic ring, FTIR is particularly powerful. Each of these functional groups exhibits characteristic absorption bands, allowing for unambiguous confirmation of the molecule's identity and purity. This guide will systematically deconstruct the FTIR spectrum of this compound, correlating specific spectral features to its distinct structural motifs.

Molecular Structure and Expected Vibrational Modes

The evidentiary power of an FTIR spectrum lies in the direct correlation between its absorption bands and the molecule's functional groups. Below, we dissect the structure of this compound and predict the key vibrational modes that will define its infrared signature.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Amino Group (–NH₂) Vibrations

Primary aromatic amines are characterized by several distinct vibrations:

-

N-H Stretching: Due to the presence of two N-H bonds, primary amines exhibit two stretching bands in the 3500-3300 cm⁻¹ region.[1] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes.[2] For aromatic amines, these absorptions are typically observed at slightly higher frequencies (by 40-70 cm⁻¹) compared to their aliphatic counterparts.[1]

-

N-H Bending (Scissoring): A strong absorption resulting from the in-plane scissoring motion of the –NH₂ group occurs in the 1650-1550 cm⁻¹ range.[1][2]

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1350 and 1200 cm⁻¹.[1][2]

Nitrile Group (–C≡N) Vibration

The carbon-nitrogen triple bond of a nitrile group is a strong and relatively polar bond, which results in a sharp, intense absorption band.[3]

-

C≡N Stretching: For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ range.[3] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[3] This peak's unique position in a relatively clear spectral region makes it an excellent diagnostic marker.[4]

Chloro-Aromatic Vibrations

-

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in aromatic compounds produces a strong absorption in the 850-550 cm⁻¹ region of the fingerprint range.[5][6] A study on the similar molecule 2-amino-4-chlorobenzonitrile identified the C-Cl stretch at 782 cm⁻¹.[7]

Aromatic Ring Vibrations

-

C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][8] This allows for clear differentiation from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[3]

-

C=C Stretching: The in-ring carbon-carbon double bond stretches result in multiple bands of variable intensity in the 1600-1400 cm⁻¹ region.[5][8]

-

C-H Bending (Out-of-Plane): The out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can be characteristic of the substitution pattern on the benzene ring.[5]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation (Transmission Mode)

This traditional technique involves dispersing the sample in a matrix of dry KBr powder, which is transparent to infrared radiation.[9]

Rationale: The KBr pellet method provides high-quality transmission spectra with sharp resolution, often considered the gold standard for pure solid samples. It minimizes scattering effects that can distort band shapes.

Protocol:

-

Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water contamination is evident by broad absorptions in the 3400 cm⁻¹ region (O-H stretch).

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[10]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[9] Gently mix with the sample, then grind the mixture thoroughly to ensure homogeneous dispersion.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[9]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid sampling technique that requires minimal sample preparation.[11]

Rationale: ATR is ideal for rapid screening, analysis of small sample quantities, and for samples that are difficult to grind. It involves placing the solid sample directly onto a high-refractive-index crystal (commonly diamond or germanium) and applying pressure to ensure good contact.[9][11]

Protocol:

-

Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.[12]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure on the sample.[9] Good contact between the sample and the crystal is essential for a strong signal.

-

Data Acquisition: Collect the sample spectrum. After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly.

Caption: Experimental workflow for FTIR sample preparation of a solid compound.

Spectral Interpretation: A Reference Guide

The following table summarizes the expected key absorption bands for this compound, providing a robust framework for spectral analysis.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Reference |

| 3490 - 3380 | Primary Aromatic Amine (–NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Sharp (two bands) | [1][2] |

| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak | [5][8] |

| 2240 - 2220 | Nitrile (–C≡N) | C≡N Stretch | Strong, Sharp | [3][7] |

| 1650 - 1580 | Primary Aromatic Amine (–NH₂) | N-H Bend (Scissoring) | Strong | [1][2] |

| 1600 - 1400 | Aromatic Ring | C=C In-Ring Stretch | Medium to Weak (multiple bands) | [5][8] |

| 1350 - 1200 | Aromatic Amine | C-N Stretch | Strong | [1][2] |

| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Medium to Strong | [5] |

| 850 - 550 | Chloro-Aromatic | C-Cl Stretch | Strong | [5][6] |

Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Conclusion: A Self-Validating System for Compound Identification

The FTIR analysis of this compound serves as a prime example of a self-validating analytical system. The presence of the distinct and intense nitrile stretch around 2230 cm⁻¹, coupled with the characteristic double peak of the primary amine N-H stretches above 3300 cm⁻¹, and further supported by the C-Cl and aromatic ring absorptions in the fingerprint region, provides a multi-point verification of the compound's identity. Any significant deviation from this expected pattern would immediately signal the presence of impurities, incomplete reactions, or a misidentified substance. This technical guide provides the foundational expertise and a validated protocol for researchers to confidently employ FTIR spectroscopy in their work with this important chemical intermediate, ensuring both scientific integrity and trustworthiness in their results.

References

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. [Link]

-

IR: amines. (n.d.). University of Calgary. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

-

Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). ACS Publications. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]

-

Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025). International Journal of Advanced Scientific Research. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. allscientificjournal.com [allscientificjournal.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. edinst.com [edinst.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Solubility and stability of 4,5-Diamino-2-chlorobenzonitrile

An In-Depth Technical Guide on the Core Solubility and Stability of 4,5-Diamino-2-chlorobenzonitrile

Introduction

This compound is a substituted aromatic compound featuring two amino groups, a nitrile moiety, and a chlorine atom. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug development. The nitrile group is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[1][2] Similarly, chloro-containing molecules play a vital role in pharmaceuticals, contributing to the efficacy of drugs treating a wide range of diseases.[3]

As a potential building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of the physicochemical properties of this compound is paramount.[4][5] This guide provides a comprehensive technical overview of its solubility and stability, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to not only follow procedures but also to adapt them to their specific needs.

Core Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility and stability.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₆ClN₃ | Derived from chemical structure. |

| Molecular Weight | 167.60 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a light yellow to brown crystalline solid. | Based on analogues like 4-Amino-2-chlorobenzonitrile. |

| Melting Point | Not empirically reported. The related isomer, 4-Amino-2-chlorobenzonitrile, has a melting point of 116-118 °C. | It is crucial to determine this experimentally. |

| Key Functional Groups | Primary Amines (-NH₂), Nitrile (-C≡N), Aryl Chloride (Ar-Cl) | These groups dictate the molecule's reactivity, polarity, and stability. |

Solubility Profile: A Predictive Analysis

The solubility of an API or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The presence of both polar (two amino groups, one nitrile) and non-polar (chlorobenzene ring) regions gives this compound a specific solubility profile.

Based on structural analogues like 4-Aminobenzonitrile, it is predicted to be soluble in polar organic solvents and have limited solubility in water and non-polar hydrocarbons.[6] The amino and nitrile groups can participate in hydrogen bonding, enhancing solubility in protic solvents, while the overall polarity allows for dissolution in polar aprotic solvents.

Table of Expected Solubility in Common Laboratory Solvents:

| Solvent | Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for polar, aromatic compounds.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to dissolve polar compounds.[6] |

| Methanol / Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the amino and nitrile groups.[6] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | A common solvent for nitrile-containing compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | Often a good balance for compounds with mixed polarity.[6] |

| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | May be a suitable solvent depending on concentration.[6] |

| Water | Polar Protic | Low / Poor | The non-polar chlorobenzene backbone limits aqueous solubility despite polar groups.[6] |

| Hexane / Heptane | Non-Polar | Very Low / Insoluble | Significant polarity mismatch. |

Protocol for Experimental Solubility Determination

This protocol describes a standardized method for quantitatively determining the solubility of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker/incubator

-

Calibrated HPLC system with UV detector

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh and prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

-

HPLC Analysis of Standards: Inject the calibration standards into the HPLC system. Plot a graph of the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.995 for a valid curve.

-

Sample Preparation (Equilibrium Method): Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. This ensures a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully withdraw a supernatant aliquot and immediately filter it using a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Multiply by the dilution factor to determine the final solubility in mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities during synthesis or formulation.[7] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating potential degradation pathways.[8][9]

The molecule's functional groups suggest susceptibility to:

-

Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions, first to an amide (4,5-diamino-2-chlorobenzamide) and subsequently to a carboxylic acid (4,5-diamino-2-chlorobenzoic acid).[10]

-

Oxidation: The primary amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products and potential cross-linking.

-

Photolysis: Aromatic systems, especially those with electron-donating amino groups, can be sensitive to degradation upon exposure to UV or visible light.[11]

Potential Degradation Pathways Diagram

Caption: Potential degradation pathways for this compound.

Protocol for Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to identify likely degradation products and establish a stability-indicating analytical method.[7]

Materials and Reagents:

-

This compound

-

Solvent for stock solution (e.g., Acetonitrile:Water 50:50)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber

-

Validated stability-indicating HPLC method

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture.

-

Stress Conditions (Perform in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Keep at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at 60 °C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solid): Store the solid compound in a calibrated oven at 80 °C.

-

Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60 °C.

-

Photostability (Solid & Solution): Expose both the solid compound and the stock solution to light in a validated photostability chamber, according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[11]

-

Control Sample: Keep a stock solution sample at 2-8 °C, protected from light.

-

-

Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.

-

No quenching is needed for other samples.

-

-

Analysis: Dilute all samples (including controls) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Examine the chromatograms for new peaks, representing degradation products.

-

Perform a peak purity analysis on the parent peak to ensure it is spectrally pure and co-elution is not occurring.

-

Calculate the mass balance to account for the parent compound and all degradation products.

-

Experimental Workflow for Stability Testing

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can accurately quantify the parent compound without interference from excipients, impurities, or degradation products. Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for this purpose.[10][12]

Recommended HPLC-UV Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is a standard LC-MS compatible modifier.[12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff.[12] |

| Gradient Elution | 10% B to 90% B over 15 min | A gradient is essential to elute both the polar degradants and the less polar parent compound, ensuring good separation.[10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan (200-400 nm) should be run initially to find the optimal wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

Conclusion

This compound is a moderately polar compound with a predictable solubility profile, favoring polar organic solvents over water or non-polar media. Its chemical structure, containing amino and nitrile functional groups, renders it susceptible to degradation via hydrolysis and oxidation, while its aromatic nature indicates a potential for photolytic instability. The protocols and analytical methods detailed in this guide provide a robust framework for empirically determining its solubility and comprehensively characterizing its stability. This essential data will empower researchers to make informed decisions regarding reaction conditions, purification methods, storage, and formulation, ultimately accelerating the drug development process.

References

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

-

PubChem. 2-Chlorobenzonitrile. National Institutes of Health. Available at: [Link]

-